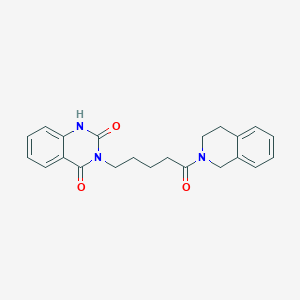
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurodegenerative diseases. In
作用机制
The mechanism of action of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化和生理效应
The biochemical and physiological effects of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione include the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been found to have neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is its potential to inhibit cancer cell proliferation and induce apoptosis. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and effectiveness.
未来方向
There are several future directions for research on 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione. One potential area of research is the development of novel analogs of this compound with improved solubility and bioavailability. Another potential area of research is the identification of the specific signaling pathways that are targeted by this compound, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
合成方法
The synthesis of 3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-amino-4,5-dicyano-6-substituted pyrimidine with an aldehyde, followed by the addition of a dienophile. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ortho-aminoaryl ketone in the presence of a catalyst.
科学研究应用
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(24-14-12-16-7-1-2-8-17(16)15-24)11-5-6-13-25-21(27)18-9-3-4-10-19(18)23-22(25)28/h1-4,7-10H,5-6,11-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAZQTYIVHMCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

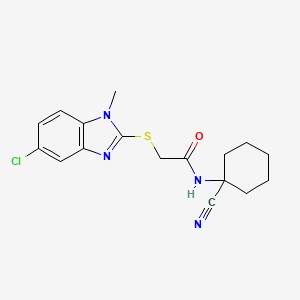
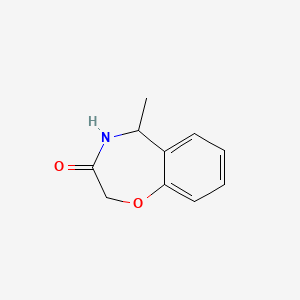
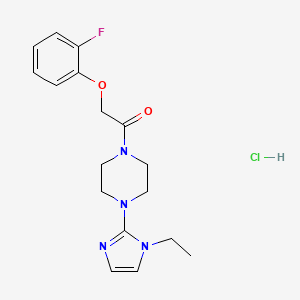
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2476998.png)
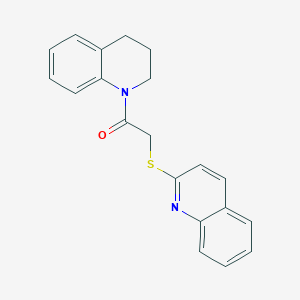
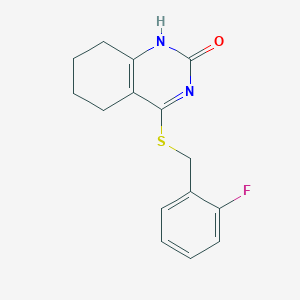
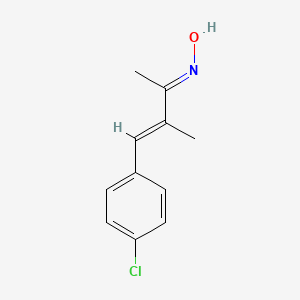
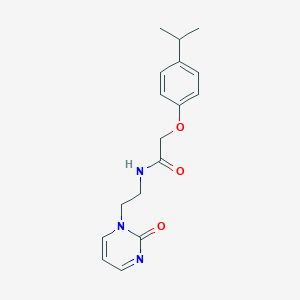
![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)
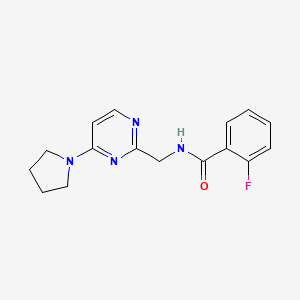
![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
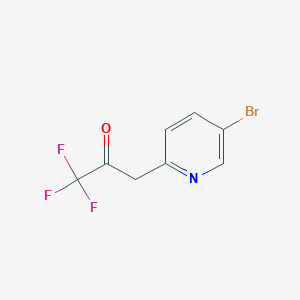
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)